Lipophilicity Differentiation: 2-Isomer Exhibits Higher LogP than 4-Isomer
2-(2-Diethylaminoethyl)pyridine possesses a higher calculated LogP value (1.71) than its 4-substituted isomer, 4-(2-Diethylaminoethyl)pyridine (1.6) . This difference indicates greater lipophilicity for the 2-isomer, which can be a critical factor in membrane permeability and distribution profiles in biological systems [1]. The observed difference is likely due to the distinct electronic and steric effects of the substituent at the ortho-position on the pyridine ring.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.71 (ACD/LogP) |
| Comparator Or Baseline | 1.6 (4-(2-Diethylaminoethyl)pyridine) |
| Quantified Difference | ΔLogP = +0.11 |
| Conditions | Calculated using ACD/Labs software |
Why This Matters
The higher LogP value of the 2-isomer makes it a more suitable starting point for medicinal chemists designing compounds requiring enhanced membrane permeability or blood-brain barrier penetration.
- [1] Molaid. 4-(2-二乙基氨基乙基)-吡啶 | 67580-61-4 (Calculated Properties). Retrieved April 16, 2026. View Source
